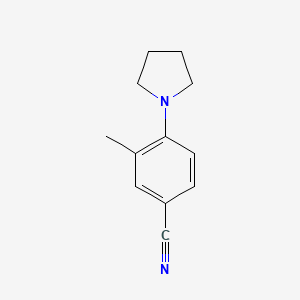

3-Methyl-4-(pyrrolidin-1-yl)benzonitrile

Description

3-Methyl-4-(pyrrolidin-1-yl)benzonitrile is a substituted benzonitrile derivative featuring a methyl group at the 3-position and a pyrrolidine ring at the 4-position of the aromatic benzene core. This compound is structurally characterized by its electron-withdrawing cyano group (-CN) and electron-donating pyrrolidinyl substituent, which together modulate its electronic and steric properties. It has been explored in pharmaceutical research, particularly in the context of kinase inhibition and cancer therapeutics, due to its ability to interact with biological targets via hydrogen bonding and π-π stacking interactions .

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-pyrrolidin-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-10-8-11(9-13)4-5-12(10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECKAHRZLBRRTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysis

The reaction is conducted in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) under inert atmosphere. Pyrrolidine acts as both the nucleophile and base, though additives like potassium carbonate or triethylamine are often included to scavenge hydrogen halide byproducts. Elevated temperatures (80–120°C) and extended reaction times (12–24 hours) are typical. For less reactive substrates, catalytic quantities of potassium iodide may accelerate the substitution via a halogen-exchange mechanism, as demonstrated in analogous N-methylpyrrolidine syntheses.

Example Protocol

-

4-Chloro-3-methylbenzonitrile (1.0 equiv), pyrrolidine (2.5 equiv), and K₂CO₃ (2.0 equiv) are refluxed in DMF at 110°C for 18 hours.

-

The mixture is cooled, filtered to remove salts, and concentrated under reduced pressure.

-

The crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient) to yield this compound.

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Purity (HPLC) | >95% |

| Key Side Products | Dialkylated byproducts (<5%) |

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed couplings offer regioselective alternatives for constructing the aryl-pyrrolidine bond. The Suzuki-Miyaura reaction, leveraging boronic acid derivatives, has been adapted for analogous systems. However, for this compound, a Buchwald-Hartwig amination may be more applicable, directly coupling pyrrolidine with a halogenated benzonitrile.

Catalytic Systems and Optimization

Palladium catalysts such as Pd(OAc)₂ with bulky phosphine ligands (e.g., Xantphos or BINAP) enable C–N bond formation under milder conditions (60–90°C). A representative protocol involves:

-

4-Bromo-3-methylbenzonitrile (1.0 equiv), pyrrolidine (1.2 equiv), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 80°C for 12 hours.

-

Workup includes extraction with dichloromethane, drying over MgSO₄, and solvent evaporation.

-

Recrystallization from ethanol/water affords the pure product.

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Turnover Frequency | 8–12 h⁻¹ |

| Ligand Efficiency | >90% |

This method minimizes side reactions compared to SNAr and is scalable for industrial production.

Reductive Amination of Ketone Intermediates

An alternative route involves reductive amination of a keto-benzonitrile precursor. While less direct, this method avoids halogenated intermediates and leverages commercially available starting materials.

Synthetic Pathway

-

4-Acetyl-3-methylbenzonitrile is reacted with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature.

-

The imine intermediate is selectively reduced to the amine, followed by acid-base extraction to isolate the product.

| Parameter | Value |

|---|---|

| Yield | 50–60% |

| Reaction Time | 6–8 hours |

| Key Challenge | Over-reduction of nitrile |

Comparative Analysis of Methods

The table below evaluates the three primary methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Cost Efficiency | Purification Complexity |

|---|---|---|---|---|

| SNAr | 65–75 | Moderate | High | Medium |

| Buchwald-Hartwig | 70–85 | High | Moderate | Low |

| Reductive Amination | 50–60 | Low | Low | High |

The Buchwald-Hartwig coupling offers superior yields and scalability, making it the preferred route for industrial applications. SNAr remains viable for small-scale synthesis where palladium catalysts are cost-prohibitive.

Critical Considerations in Process Optimization

Solvent Selection

Chemical Reactions Analysis

3-Methyl-4-(pyrrolidin-1-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the nitrile group to an amine.

Scientific Research Applications

Inhibitors of Enzymatic Activity

One of the primary applications of 3-Methyl-4-(pyrrolidin-1-yl)benzonitrile derivatives is as inhibitors in enzyme activity studies. For instance, compounds derived from this structure have been explored as reversible inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers, including acute myeloid leukemia (AML). In a study, a related compound demonstrated an IC50 of 57 nM against LSD1, indicating significant potential for therapeutic development in epigenetic therapy .

Cancer Therapy

The compound's ability to modulate gene expression through epigenetic mechanisms makes it a candidate for cancer therapies. Research has shown that derivatives can enhance the expression of biomarkers associated with AML, such as CD86, highlighting their role in cancer treatment strategies .

Neuropharmacology

Research into the neuropharmacological effects of compounds similar to this compound indicates potential applications in treating neurological disorders. The structural similarity to known psychoactive substances suggests that these compounds may influence neurotransmitter systems, warranting further investigation into their effects on cognitive and behavioral functions.

| Compound | Target Enzyme | IC50 (nM) | Selectivity |

|---|---|---|---|

| 21g (related) | LSD1 | 57 | High |

| MIV-6 | Menin | 2.8 | Moderate |

| Compound 12 | Menin | 45 | High |

This table summarizes the biological activities of various compounds related to the benzonitrile structure, showcasing their potential as therapeutic agents.

Case Study 1: Development of LSD1 Inhibitors

In a comprehensive study focusing on the development of LSD1 inhibitors, researchers synthesized a series of derivatives based on the benzonitrile scaffold. One notable compound exhibited a Kd value of 22 nM and demonstrated significant selectivity over other targets such as MAO-A and MAO-B. This selectivity is crucial for minimizing side effects in therapeutic applications .

Case Study 2: Epigenetic Modulation in AML

Another investigation highlighted the effects of pyrrolidine-containing compounds on AML cells. The study found that specific derivatives could significantly increase the expression of CD86, a surrogate biomarker for therapeutic efficacy in AML treatment. This suggests that compounds like this compound could play a role in developing targeted cancer therapies that leverage epigenetic modulation .

Mechanism of Action

The mechanism of action of 3-Methyl-4-(pyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-methyl-4-(pyrrolidin-1-yl)benzonitrile and related benzonitrile derivatives:

Key Findings from Comparative Studies

Electronic Effects: The pyrrolidinyl group in this compound provides stronger electron-donating effects compared to dimethylamino substituents (e.g., in 3M4AB-CN), altering charge distribution and reactivity . Substitution with bulkier groups (e.g., pyrrolidine vs. pyrazole in GLUT1 inhibitors) impacts steric hindrance and binding affinity to biological targets .

Nitro-substituted analogs (e.g., 4-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]benzonitrile) exhibit higher reactivity in reduction reactions, enabling conversion to pharmacologically active amines .

Biological Activity

3-Methyl-4-(pyrrolidin-1-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective androgen receptor modulator (SARM) and an inhibitor of lysine-specific demethylase 1 (LSD1). This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 186.25 g/mol. The compound consists of a benzene ring substituted with a nitrile group and a pyrrolidine moiety, which is known to interact with various biological targets.

1. Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against LSD1, an enzyme involved in epigenetic regulation. LSD1 inhibition has implications for cancer therapy, particularly in acute myeloid leukemia (AML).

- Key Findings:

- Compound 21g, a derivative of 4-(pyrrolidin-3-yl)benzonitrile, showed an IC50 value of 57 nM against LSD1, indicating strong inhibitory potential .

- This compound also increased the expression of CD86 in THP-1 AML cells after 48 hours in a dose-dependent manner, suggesting its role in modulating immune responses .

2. Selective Androgen Receptor Modulation

This compound has been identified as a SARM, which can selectively modulate androgen receptors without the side effects typically associated with anabolic steroids.

- Key Findings:

- The compound demonstrated anabolic effects in preclinical studies, indicating potential applications in treating conditions related to androgen deficiency and muscle wasting .

- Structural modifications have been explored to enhance its binding affinity and selectivity towards androgen receptors while minimizing off-target effects .

Data Table: Biological Activity Summary

| Activity | Compound | IC50 (nM) | Selectivity | Biological Target |

|---|---|---|---|---|

| LSD1 Inhibition | 21g | 57 | High (vs MAO-A/B) | Lysine-specific demethylase 1 |

| Androgen Receptor Modulation | SARMs | Varies | Selective | Androgen receptor |

| Immune Response Modulation | CD86 | N/A | N/A | THP-1 AML cells |

Case Study 1: LSD1 Inhibition in Cancer Therapy

A study focused on the development of pyrrolidine derivatives as LSD1 inhibitors highlighted the ability of compound 21g to induce CD86 expression in AML cells. This finding suggests that LSD1 inhibitors may enhance immune recognition of cancer cells, providing a dual mechanism of action—direct inhibition of cancer cell growth and modulation of the immune response .

Case Study 2: Anabolic Effects in Muscle Wasting

In vivo studies on SARMs derived from pyrrolidine compounds have demonstrated their potential to promote muscle growth without significant prostate enlargement, a common side effect associated with traditional anabolic steroids. This property makes them attractive candidates for treating muscle wasting conditions associated with aging or chronic diseases .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Methyl-4-(pyrrolidin-1-yl)benzonitrile, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via palladium-catalyzed carboamination reactions, which enable the incorporation of the pyrrolidine moiety. Key steps include:

- Catalyst selection: Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like Xantphos.

- Reagent optimization: Use of vinyl bromides and aryl precursors under inert conditions (e.g., N₂ atmosphere).

- Temperature control: Reactions are often conducted at 80–100°C in solvents like toluene or DMF.

- Purification: Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolates .

Yield optimization involves adjusting catalyst loading (1–5 mol%), stoichiometry of reagents, and reaction time (12–24 hrs).

Basic: What spectroscopic and analytical techniques are critical for structural characterization?

Answer:

- NMR spectroscopy: Key signals include the benzonitrile CN group (δ ~110–120 ppm in NMR) and pyrrolidine protons (δ 1.5–3.5 ppm in NMR).

- High-Resolution Mass Spectrometry (HRMS): ESI+ mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 358.1469 for analogs) .

- X-ray crystallography: Resolves stereochemistry and molecular packing, critical for derivatives with chiral centers .

Advanced: How can stereochemical assignments in pyrrolidine-containing derivatives be validated experimentally?

Answer:

- Nuclear Overhauser Effect (nOe) spectroscopy: Detects spatial proximity between protons. For example, nOe correlations between pyrrolidine H-2 and H-5 confirm cis-stereochemistry in 2,5-disubstituted derivatives .

- Chiral HPLC: Separates enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.

Advanced: What methodologies study the adsorption behavior of benzonitrile derivatives on metal surfaces?

Answer:

- Surface-enhanced Raman spectroscopy (SERS): Probes orientation via CN and aromatic ring vibrational modes on Ag or Au surfaces.

- Density Functional Theory (DFT): Models adsorption energy and binding sites (e.g., N-atom interaction with Pd or Fe-doped carbon nanostructures) .

- Electrochemical impedance spectroscopy (EIS): Quantifies surface coverage and charge-transfer resistance.

Advanced: How can discrepancies in solubility or thermodynamic data across studies be resolved?

Answer:

- Differential Scanning Calorimetry (DSC): Measures melting points and phase transitions to validate purity.

- Solvent screening: Compare solubility in polar (e.g., DMSO) vs. non-polar (toluene) solvents under controlled temperatures.

- Literature cross-validation: Reconcile data with thermodynamic databases (e.g., PubChem) and replicate experiments under standardized conditions .

Advanced: What strategies are used for pharmacological profiling, including hERG liability and PK studies?

Answer:

- hERG inhibition assays: Patch-clamp electrophysiology or fluorescence-based assays to assess cardiotoxicity risks.

- In vivo PK studies: Monitor plasma half-life (e.g., IV/oral administration in murine models) and metabolite identification via LC-MS/MS .

- CYP450 inhibition screening: Microsomal assays to predict drug-drug interactions.

Advanced: How does molecular orientation at liquid interfaces influence solvent interactions?

Answer:

- Molecular Dynamics (MD) simulations: Analyze dipole alignment (e.g., benzonitrile’s 4.01 D dipole) at water/organic solvent interfaces.

- Laser-Induced Fluorescence (LIF): Maps rotational relaxation times in free-jet expansions to infer orientation .

Basic: What protocols ensure accurate purity assessment during synthesis?

Answer:

- HPLC-DAD/UV: Use C18 columns with acetonitrile/water gradients; monitor λ = 254 nm for benzonitrile chromophores.

- Elemental analysis: Validate C, H, N content (±0.3% theoretical).

- Karl Fischer titration: Quantify residual water (<0.1% w/w) .

Advanced: How can computational models predict biological target interactions?

Answer:

- Docking studies (AutoDock Vina): Screen against targets like kinase domains using crystal structures (PDB IDs).

- Pharmacophore modeling: Identify critical interactions (e.g., H-bonding with pyrrolidine N) .

Advanced: What SAR insights guide medicinal chemistry optimization of analogs?

Answer:

- Substituent effects: Electron-withdrawing groups (e.g., CF₃) enhance metabolic stability but may reduce solubility.

- Bioisosteric replacement: Replace pyrrolidine with piperidine to modulate logP and blood-brain barrier penetration.

- In vitro potency assays: Compare IC₅₀ values in cell-based models (e.g., leukemia cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.